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Abstract

This application note provides a detailed protocol for the structural elucidation of 12-epi-
tadalafil, a stereoisomer of the phosphodiesterase type 5 (PDES) inhibitor tadalafil. The cis-
(6R,12aR) configuration of tadalafil is crucial for its pharmacological activity. The presence of
stereoisomeric impurities, such as the trans-isomer 12-epi-tadalafil ((6R,12aS)-Tadalafil), can
impact the efficacy and safety of the drug product. Nuclear Magnetic Resonance (NMR)
spectroscopy is a powerful analytical technique for the unambiguous identification and
structural characterization of these isomers. This note outlines the application of one-
dimensional (*H, 13C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR
experiments for the differentiation of tadalafil from its 12-epimer.

Introduction

Tadalafil, marketed under the brand name Cialis, is a widely used medication for the treatment
of erectile dysfunction and pulmonary arterial hypertension. Its chemical structure,
(6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-
hexahydropyrazino[1',2":1,6]pyrido[3,4-b]indole-1,4-dione, contains two chiral centers at
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positions 6 and 12a, leading to the possibility of four stereocisomers. The therapeutic effect is
primarily attributed to the cis-isomer, (6R,12aR)-tadalafil. The epimer at the 12a position,
(6R,12aS)-tadalafil, also known as 12-epi-tadalafil, is a potential impurity that requires careful
monitoring and control in pharmaceutical formulations.

NMR spectroscopy provides detailed information about the chemical environment and spatial
proximity of atoms within a molecule, making it an indispensable tool for stereochemical
analysis. This application note details the NMR methodologies to distinguish between tadalafil
and 12-epi-tadalafil.

Structural Differences

The key to differentiating tadalafil and 12-epi-tadalafil lies in the relative orientation of the
hydrogen atoms at the chiral centers C-6 and C-12a. In tadalafil (cis-isomer), the protons H-6
and H-12a are on the same side of the piperidine ring. In 12-epi-tadalafil (trans-isomer), these
protons are on opposite sides. This difference in stereochemistry leads to distinct spatial
proximities, which can be detected by Nuclear Overhauser Effect (NOE) experiments.

Experimental Protocols

Detailed experimental protocols for sample preparation and NMR data acquisition are provided
at the end of this document. The recommended solvent is deuterated dimethyl sulfoxide
(DMSO-de), which provides good solubility for both compounds.

Data Presentation

The following tables summarize the *H and 3C NMR chemical shift data for tadalafil. While
experimental data for 12-epi-tadalafil is not widely available, expected chemical shift variations
based on stereochemical differences are discussed.

Table 1: *H NMR Chemical Shift Data (500 MHz, DMSO-ds)
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Tadalafil (ppm)

12-epi-Tadalafil

Proton [1] (ppm) Multiplicity J (Hz)
(Expected)

H-1 4.18 ~4.2 d 16.9

H-1' 3.94 ~3.9 d 16.9

H-3 3.45 ~3.5 d 14.7

H-3' 3.07 ~3.1 dd 14.7,6.9

H-4a - - - -

H-5 7.54 ~7.5 d 7.8

H-6 6.13 ~6.0 S

H-7 7.02 ~7.0 dd 7.8,7.3

H-8 7.09 ~7.1 dd 8.3,7.3

H-9 7.27 ~7.3 d 8.3

H-11 6.75 ~6.8 S

H-12a 5.19 ~5.3 d 6.9

H-14 6.83 ~6.8 d 8.1

H-17 6.69 ~6.7 dd 8.1,1.7

H-18 6.88 ~6.9 d 1.7

O-CH2-O 5.91 ~5.9 S

N-CHs 2.89 ~2.9 S

NH 11.02 ~11.0 S

Table 2: 13C NMR Chemical Shift Data (125 MHz, DMSO-ds)
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12-epi-Tadalafil (ppm)

Carbon Tadalafil (ppm)
(Expected)

C-1 166.5 ~166.5
C-3 51.3 ~51.0
C-4 21.0 ~21.0
C-4a 106.2 ~106.0
C-4b 125.8 ~126.0
C-5 118.1 ~118.1
C-6 554 ~55.0
C-6a 136.1 ~136.1
C-7 118.7 ~118.7
C-8 121.6 ~121.6
C-8a 136.3 ~136.3
C-9 111.2 ~111.2
C-11 108.4 ~108.4
C-12a 52.3 ~53.0
C-13 147.6 ~147.6
C-14 146.8 ~146.8
C-15 133.4 ~133.4
C-16 108.1 ~108.1
C-17 120.7 ~120.7
C-18 106.9 ~106.9
O-CH2-0 101.1 ~101.1
N-CHs 34.2 ~34.2
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Structural Elucidation using 2D NMR

While *H and 3C NMR provide initial fingerprints, 2D NMR techniques are essential for
complete assignment and stereochemical determination.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming

the connectivity of adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons separated by two or three bonds, aiding in the assignment of quaternary carbons
and piecing together molecular fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for
differentiating tadalafil and 12-epi-tadalafil. NOESY detects through-space interactions
between protons that are close to each other (typically < 5 A).

For tadalafil (cis-isomer), a clear NOE correlation is expected between H-6 and H-12a. For 12-
epi-tadalafil (trans-isomer), this correlation will be absent or significantly weaker due to the
larger distance between these two protons. Instead, NOE correlations between H-12a and
other protons on the opposite face of the ring system would be expected.[2]

Visualization of Experimental Workflow and Structural
Elucidation Logic
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Sample Preparation
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Caption: Experimental workflow for NMR-based structural elucidation.
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Stereochemistry Determination Logic

NOE between H-6 and H-12a is ABSENT 4>| Structure is 12-epi-Tadalafil (trans)

NOE between H-6 and H-12a is PRESENT Structure is Tadalafil (cis)

NOESY Spectrum

Click to download full resolution via product page

Caption: Logic for distinguishing tadalafil and 12-epi-tadalafil.

Conclusion

NMR spectroscopy, particularly the use of 2D NOESY experiments, provides a definitive
method for the structural elucidation and differentiation of tadalafil and its 12-epi-isomer. The
presence or absence of a key NOE cross-peak between H-6 and H-12a serves as a diagnostic
marker for the cis and trans configurations, respectively. The protocols and data presented in
this application note can be readily implemented by researchers and scientists in the
pharmaceutical industry for quality control and drug development purposes.

Detailed Experimental Protocols
Sample Preparation

o Weighing: Accurately weigh approximately 5-10 mg of the tadalafil or 12-epi-tadalafil
sample.

» Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds, 99.9
atom % D).

o Transfer: Transfer the solution to a standard 5 mm NMR tube.

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1681205/docs?utm_src=pdf-body-img#application-note-structural-elucidation-of-12-epi-tadalafil-using-nmr-spectroscopy
https://www.benchchem.com/product/b1681205/docs?utm_src=pdf-body#application-note-structural-elucidation-of-12-epi-tadalafil-using-nmr-spectroscopy
https://www.benchchem.com/product/b1681205/docs?utm_src=pdf-body#application-note-structural-elucidation-of-12-epi-tadalafil-using-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681205?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz or higher field NMR spectrometer equipped
with a probe capable of performing 2D experiments.

2.1. '"H NMR Spectroscopy

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
» Solvent: DMSO-de

e Temperature: 298 K

e Spectral Width: 12-16 ppm

¢ Number of Scans: 16-64 (depending on sample concentration)

o Relaxation Delay (d1): 5 seconds

e Acquisition Time: 2-4 seconds

2.2. *C NMR Spectroscopy

e Pulse Program: Proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker instruments).
e Spectral Width: 200-220 ppm
e Number of Scans: 1024 or more (as 13C is less sensitive)

o Relaxation Delay (d1): 2 seconds

2.3. 2D COSY (*H-'H Correlation Spectroscopy)

e Pulse Program: Standard COSY experiment (e.g., 'cosygpgf' on Bruker instruments).
e Spectral Width (F2 and F1): 12-16 ppm

e Number of Increments (F1): 256-512
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e Number of Scans per Increment: 8-16

o Relaxation Delay (d1): 1.5-2 seconds

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

e Pulse Program: Standard HSQC experiment with gradient selection (e.g.,
'hsqcedetgpsisp2.3' on Bruker instruments).

e Spectral Width (F2 - 1H): 12-16 ppm

e Spectral Width (F1 - 13C): 160-180 ppm
e Number of Increments (F1): 256

e Number of Scans per Increment: 16-32

o Relaxation Delay (d1): 1.5 seconds

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

¢ Pulse Program: Standard HMBC experiment with gradient selection (e.g., ‘hmbcgplpndgf' on
Bruker instruments).

e Spectral Width (F2 - 1H): 12-16 ppm

e Spectral Width (F1 - 13C): 200-220 ppm
e Number of Increments (F1): 512

o Number of Scans per Increment: 32-64

¢ Relaxation Delay (d1): 2 seconds

2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

e Pulse Program: Standard NOESY experiment with gradient selection and water suppression
if necessary (e.g., 'noesygpph' on Bruker instruments).

e Spectral Width (F2 and F1): 12-16 ppm
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Number of Increments (F1): 256-512

Number of Scans per Increment: 16-32

Relaxation Delay (d1): 2 seconds

Mixing Time (d8): 500-800 ms (optimization may be required)

Data Processing and Analysis

Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction
Decays (FIDs) before Fourier transformation.

Phase and baseline correct all spectra.

Reference the H spectra to the residual solvent peak of DMSO-de at 2.50 ppm and the 13C
spectra to the DMSO-de peak at 39.52 ppm.

Analyze the 1D and 2D spectra to assign all proton and carbon signals.

Carefully examine the NOESY spectrum for the presence or absence of the cross-peak
between H-6 and H-12a to determine the stereochemistry.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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